5-Chloro-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Chloro-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a piperidine moiety, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This often involves the use of reagents such as sodium borohydride for reduction and various alkylating agents.
Substitution with Chlorophenyl Group: The piperidine intermediate is then reacted with a chlorophenylmethyl halide under basic conditions to introduce the chlorophenyl group.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the substituted piperidine with appropriate reagents to form the pyrimidine ring. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
5-Chloro-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxypyrimidine: Similar structure but lacks the 5-chloro substitution on the pyrimidine ring.
5-Chloro-2-[1-(phenylmethyl)piperidin-4-yl]oxypyrimidine: Similar structure but lacks the 4-chloro substitution on the phenyl ring.
Uniqueness
5-Chloro-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of both the 5-chloro substitution on the pyrimidine ring and the 4-chloro substitution on the phenyl ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O/c17-13-3-1-12(2-4-13)11-21-7-5-15(6-8-21)22-16-19-9-14(18)10-20-16/h1-4,9-10,15H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPYILREPCQUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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